molecular formula C9H11BrO B1282620 2-Bromo-4-ethylanisole CAS No. 99179-98-3

2-Bromo-4-ethylanisole

Cat. No.: B1282620
CAS No.: 99179-98-3
M. Wt: 215.09 g/mol
InChI Key: VPDXTNZWHRBQJL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylanisole: is an organic compound with the chemical formula C9H11BrO It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a bromine atom and an ethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylanisole can be achieved through several methods. One common approach involves the bromination of 4-ethylanisole. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.

    Reduction: Formation of 4-ethylanisole.

Scientific Research Applications

2-Bromo-4-ethylanisole is utilized in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylanisole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ethyl group and methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

    2-Bromoanisole: Similar structure but lacks the ethyl group, making it less hydrophobic.

    4-Bromoanisole: Bromine atom at the 4 position instead of the 2 position, affecting its reactivity and interaction with other molecules.

    2-Ethylanisole: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-Bromo-4-ethylanisole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXTNZWHRBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550913
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99179-98-3
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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